molecular formula C16H4F4NNaO5S B12062062 Sodium 4-((4-(cyanoethynyl)benzoyl)oxy)-2,3,5,6-tetrafluorobenzenesulfonate

Sodium 4-((4-(cyanoethynyl)benzoyl)oxy)-2,3,5,6-tetrafluorobenzenesulfonate

Cat. No.: B12062062
M. Wt: 421.3 g/mol
InChI Key: YFJYSJRZDOWXDH-UHFFFAOYSA-M
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Description

Sodium 4-((4-(cyanoethynyl)benzoyl)oxy)-2,3,5,6-tetrafluorobenzenesulfonate is a complex organic compound with a unique structure that includes a cyanoethynyl group, a benzoyl group, and a tetrafluorobenzenesulfonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 4-((4-(cyanoethynyl)benzoyl)oxy)-2,3,5,6-tetrafluorobenzenesulfonate typically involves multiple steps. One common method includes the reaction of 4-(cyanoethynyl)benzoic acid with 2,3,5,6-tetrafluorobenzenesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Sodium 4-((4-(cyanoethynyl)benzoyl)oxy)-2,3,5,6-tetrafluorobenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the benzoyl and sulfonate groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide or sodium ethoxide in alcohol solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Sodium 4-((4-(cyanoethynyl)benzoyl)oxy)-2,3,5,6-tetrafluorobenzenesulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of Sodium 4-((4-(cyanoethynyl)benzoyl)oxy)-2,3,5,6-tetrafluorobenzenesulfonate involves its interaction with specific molecular targets. The cyanoethynyl group can participate in nucleophilic addition reactions, while the benzoyl and sulfonate groups can undergo substitution reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Sodium 4-((4-chlorobenzoyl)amino)benzoate: Similar in structure but with a chlorobenzoyl group instead of a cyanoethynyl group.

    Sodium 4-hydroxybenzoate: Contains a hydroxy group instead of the cyanoethynyl and tetrafluorobenzenesulfonate groups.

Uniqueness

The presence of the cyanoethynyl group and the tetrafluorobenzenesulfonate moiety makes Sodium 4-((4-(cyanoethynyl)benzoyl)oxy)-2,3,5,6-tetrafluorobenzenesulfonate unique.

Properties

Molecular Formula

C16H4F4NNaO5S

Molecular Weight

421.3 g/mol

IUPAC Name

sodium;4-[4-(2-cyanoethynyl)benzoyl]oxy-2,3,5,6-tetrafluorobenzenesulfonate

InChI

InChI=1S/C16H5F4NO5S.Na/c17-10-12(19)15(27(23,24)25)13(20)11(18)14(10)26-16(22)9-5-3-8(4-6-9)2-1-7-21;/h3-6H,(H,23,24,25);/q;+1/p-1

InChI Key

YFJYSJRZDOWXDH-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=C1C#CC#N)C(=O)OC2=C(C(=C(C(=C2F)F)S(=O)(=O)[O-])F)F.[Na+]

Origin of Product

United States

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